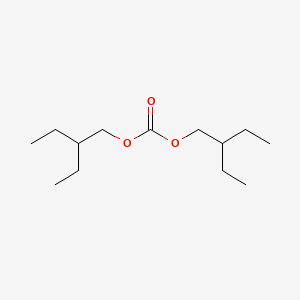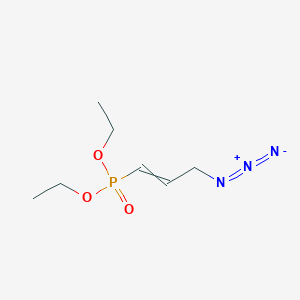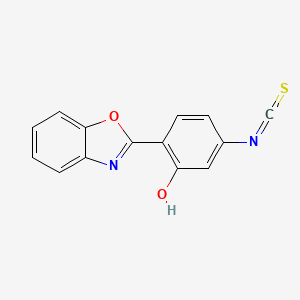
Carbonic acid, bis(2-ethylbutyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbonic acid, bis(2-ethylbutyl) ester: is an organic compound belonging to the class of carbonate esters. These esters are characterized by a carbonyl group flanked by two alkoxy groups. The general structure of carbonate esters is R−O−C(=O)−O−R’, where R and R’ are organic substituents . This compound is used in various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: Carbonic acid, bis(2-ethylbutyl) ester can be synthesized through the reaction of carbonic acid with 2-ethylbutanol in the presence of an acid catalyst. The reaction typically involves heating the reactants to facilitate esterification. The general reaction is as follows:
H2CO3+2C6H14O→C14H28O3+H2O
Industrial Production Methods: In industrial settings, the production of carbonate esters often involves the use of phosgene or carbon monoxide with an oxidizer. The reaction of an alcohol with phosgene is a common method:
COCl2+2C6H14O→C14H28O3+2HCl
Alternatively, oxidative carbonylation can be used, where carbon monoxide reacts with the alcohol in the presence of a catalyst .
化学反应分析
Types of Reactions:
Hydrolysis: Carbonic acid, bis(2-ethylbutyl) ester can undergo hydrolysis to form carbonic acid and 2-ethylbutanol. This reaction is typically catalyzed by acids or bases.
Reduction: The ester can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the alkoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products:
Hydrolysis: Carbonic acid and 2-ethylbutanol.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Chemistry: Carbonic acid, bis(2-ethylbutyl) ester is used as a reagent in organic synthesis, particularly in the formation of other esters and carbonates.
Biology and Medicine:
Industry: In the industrial sector, this compound is used as a plasticizer, solvent, and intermediate in the production of other chemicals. Its stability and low reactivity make it suitable for various applications .
作用机制
The mechanism of action of carbonic acid, bis(2-ethylbutyl) ester involves nucleophilic acyl substitution. The ester bond is susceptible to nucleophilic attack, leading to the formation of a tetrahedral intermediate. This intermediate can then collapse to release the leaving group and form the final product. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
相似化合物的比较
Carbonic acid, bis(2-ethylhexyl) ester: Similar in structure but with different alkyl groups, leading to variations in physical properties and reactivity.
Carbonic acid, bis(2-methylpropyl) ester: Another carbonate ester with different alkyl groups, used in different industrial applications.
Uniqueness: Carbonic acid, bis(2-ethylbutyl) ester is unique due to its specific alkyl groups, which impart distinct physical and chemical properties. These properties make it suitable for specific applications where other carbonate esters may not be as effective .
属性
CAS 编号 |
819792-11-5 |
|---|---|
分子式 |
C13H26O3 |
分子量 |
230.34 g/mol |
IUPAC 名称 |
bis(2-ethylbutyl) carbonate |
InChI |
InChI=1S/C13H26O3/c1-5-11(6-2)9-15-13(14)16-10-12(7-3)8-4/h11-12H,5-10H2,1-4H3 |
InChI 键 |
JTMPOYHOKNOLNQ-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)COC(=O)OCC(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl [1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetate](/img/structure/B12528902.png)
![2-[(2-methylpropan-2-yl)oxy]-5,6-dihydro-4H-1,3-oxazine;hydrobromide](/img/structure/B12528904.png)
![1,1'-{1-[4-(Trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene](/img/structure/B12528908.png)
![2-[(3,5-Dimethylhex-3-en-2-yl)oxy]-2-methylpropyl butanoate](/img/structure/B12528910.png)


![3-[Bis(2-chloroethyl)aminomethyl]-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12528935.png)
![6-[(4-Chlorophenyl)iminomethyl]pyridine-2-carbonitrile](/img/structure/B12528942.png)
![Diethyl {[(9-oxoacridin-10(9H)-yl)oxy]methyl}phosphonate](/img/structure/B12528951.png)
![(2R)-1-{[tert-Butyl(dimethyl)silyl]oxy}pentan-2-ol](/img/structure/B12528959.png)
![7-Methyl-3-(4-(2-methyl-5-(1H-tetrazol-5-yl)-1H-pyrrol-1-yl)benzyl)-2-propyl-3H-imidazo[4,5-b]pyridine](/img/structure/B12528967.png)


![1,3-Benzenediol, 4-[1-methyl-7-(trifluoromethyl)-1H-indazol-3-yl]-](/img/structure/B12528984.png)
